2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a piperidine moiety, which is further substituted with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts such as rhodium or copper . The reaction conditions typically include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for reductions to reflux conditions for oxidations .
Major Products Formed
Major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced alcohols, and substituted derivatives with various functional groups .
Scientific Research Applications
2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strain and the piperidine moiety’s nitrogen atom contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
2-(1-Benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring with a piperidine moiety and a benzyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H21NO2 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO2/c18-16(19)14-10-13(14)15-8-4-5-9-17(15)11-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-11H2,(H,18,19) |
InChI Key |
PBPMQYVDOOOOPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2CC2C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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